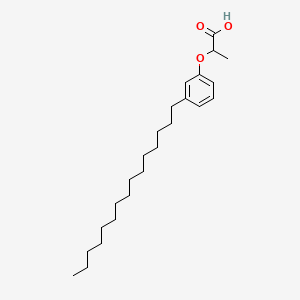
alpha-(3-Pentadecylphenoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Pentadecylphenoxy)propionic acid: is an organic compound characterized by a long alkyl chain attached to a phenoxy group, which is further connected to a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Pentadecylphenoxy)propionic acid typically involves the reaction of 3-pentadecylphenol with a suitable propionic acid derivative. One common method is the esterification of 3-pentadecylphenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(3-Pentadecylphenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Alpha-(3-Pentadecylphenoxy)propanol.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Alpha-(3-Pentadecylphenoxy)propionic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which alpha-(3-Pentadecylphenoxy)propionic acid exerts its effects is primarily through its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the phenoxy group can interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Phenylpropanoic acid: A structurally related compound with a shorter alkyl chain.
Indole-3-propionic acid: Another propionic acid derivative with distinct biological properties.
Uniqueness: Alpha-(3-Pentadecylphenoxy)propionic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Propriétés
Numéro CAS |
37921-69-0 |
|---|---|
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-(3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)27-21(2)24(25)26/h16,18-21H,3-15,17H2,1-2H3,(H,25,26) |
Clé InChI |
AYESSDBLPJZBRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


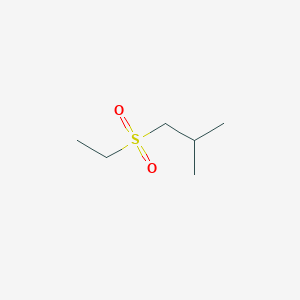
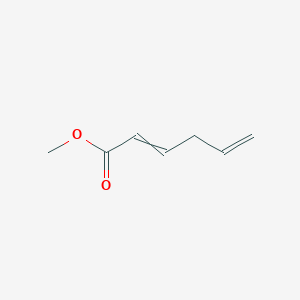
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


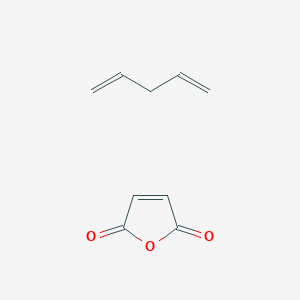
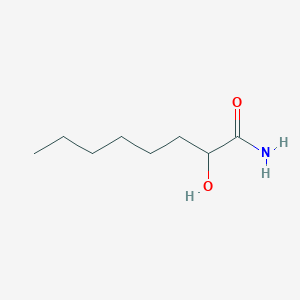
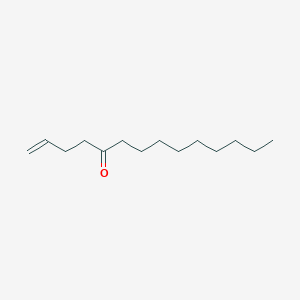
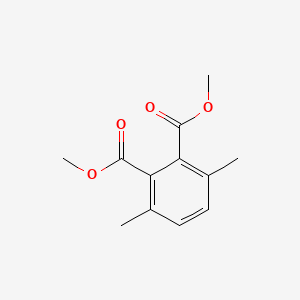
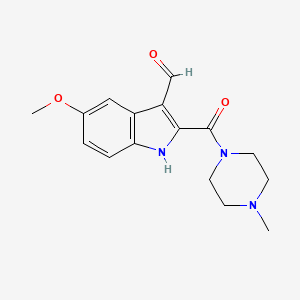
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
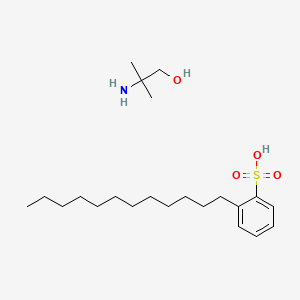
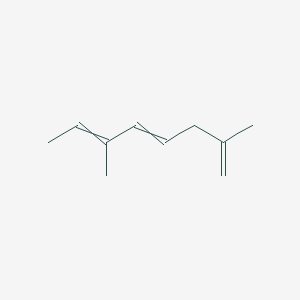
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
